(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one

説明

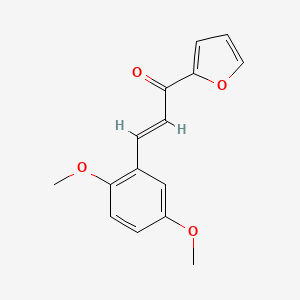

(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 2,5-dimethoxyphenyl group at the β-position and a furan-2-yl ring at the α-position (Figure 1). The compound’s stereoelectronic properties are influenced by the electron-donating methoxy groups and the furan heterocycle, which may modulate its biological activity and physicochemical behavior.

特性

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-17-12-6-8-14(18-2)11(10-12)5-7-13(16)15-4-3-9-19-15/h3-10H,1-2H3/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBVWHWSOQKFOA-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

化学反応の分析

Types of Reactions

(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the furan ring, using reagents such as bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in acetic acid.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

科学的研究の応用

(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

作用機序

The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

類似化合物との比較

Crystallographic and Conformational Analysis

- Dihedral Angles: The dihedral angle between the α- and β-aryl rings influences molecular planarity and binding to biological targets. For example: Fluorophenyl chalcones exhibit dihedral angles of 7.14°–56.26°, with lower angles enhancing π-π stacking . The title compound’s crystal structure () reveals hydrogen bonding (C–H⋯O) between methoxy oxygen and neighboring molecules, stabilizing a non-planar conformation (Figure 2). This contrasts with nitro-substituted analogs, where steric effects from the nitro group increase torsional strain .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : Methoxy groups increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. For instance:

- Metabolic Stability : Furan rings are susceptible to oxidative metabolism, which may limit the target compound’s half-life compared to phenyl or thiophene analogs .

生物活性

(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, commonly referred to as DMF, is a member of the chalcone family known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of DMF, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C17H14O4

- Molecular Weight : 282.29 g/mol

- Melting Point : 107-109 °C

- Solubility : Soluble in organic solvents like methanol and ethanol but sparingly soluble in water.

The biological activities of DMF can be attributed to several mechanisms:

- Antioxidant Activity : DMF demonstrates significant free radical scavenging ability, which is crucial for reducing oxidative stress in cells.

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines, thus contributing to its anti-inflammatory properties.

- Anticancer Properties : DMF induces apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of the p53 pathway.

Anticancer Activity

Several studies have evaluated the anticancer potential of DMF:

- Cell Lines Tested : The compound has shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and others.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| DMF | MDA-MB-231 | 6.08 | Induces apoptosis via p53 activation |

| DMF | Other lines | Varied | Cell cycle arrest at G2/M phase |

In a study involving MDA-MB-231 cells, DMF induced apoptosis by increasing levels of p53 and decreasing Bcl-2 expression, leading to enhanced cell death rates .

Antifungal Activity

DMF has also been tested for antifungal properties:

- Pathogens Tested : Effective against Candida albicans and other fungal strains.

In vitro assays indicated that DMF could inhibit fungal growth significantly, demonstrating its potential as an antifungal agent.

Case Studies

- Study on MDA-MB-231 Cells :

-

Antifungal Efficacy :

- In a comparative study against standard antifungal agents, DMF exhibited superior activity against several strains of Candida, suggesting its potential as a therapeutic agent for fungal infections.

Toxicity and Safety Profile

While DMF shows promising biological activities, safety assessments are crucial:

- Toxicity Studies : Acute and chronic toxicity tests in animal models indicate that DMF is relatively safe at low to moderate doses. However, high doses may lead to liver and kidney damage along with oxidative stress.

Future Directions

The research on (2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one is still evolving. Future studies should focus on:

- Mechanistic Studies : Further elucidation of its action mechanisms at the molecular level.

- Clinical Trials : Evaluation of safety and efficacy in human subjects.

- Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。